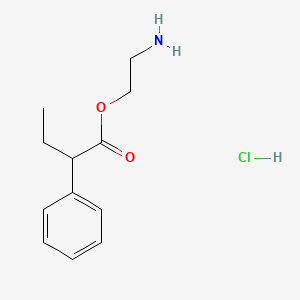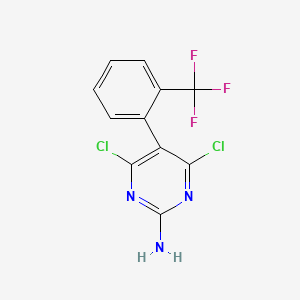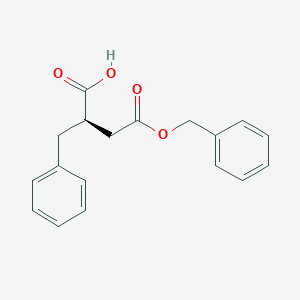
(R)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is an organic compound with a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzyl bromide and benzyl alcohol.
Formation of Benzyl Ether: Benzyl alcohol is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form benzyl ether.
Oxidation: The benzyl ether is then oxidized using an oxidizing agent like potassium permanganate to form the corresponding benzyl ketone.
Chiral Synthesis: The chiral center is introduced using a chiral catalyst or chiral auxiliary to ensure the formation of the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to improve yield and efficiency.
Purification: Using methods such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl groups can undergo substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid: The enantiomer of the compound, which may have different biological activities.
Benzyl Acetate: A structurally similar compound with different functional groups.
Benzyl Alcohol: A simpler compound with a similar benzyl group.
Uniqueness
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is unique due to its specific chiral center and the presence of both benzyl and benzyloxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(2R)-2-benzyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C18H18O4/c19-17(22-13-15-9-5-2-6-10-15)12-16(18(20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,21)/t16-/m1/s1 |
Clave InChI |
IXRANBYGBCKBMM-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
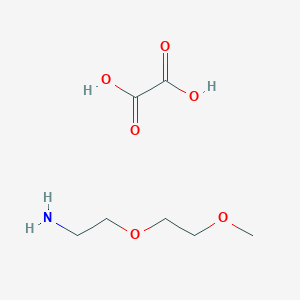
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)
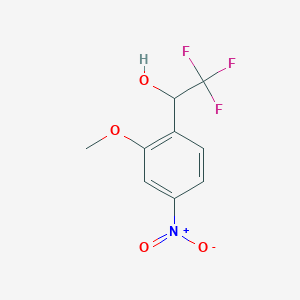
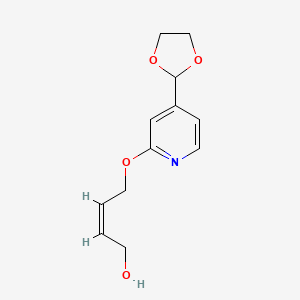
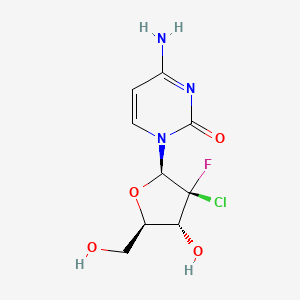
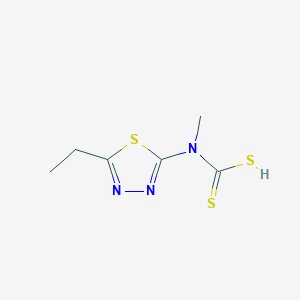
![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
